N-Methylation Eliminates Secondary N-Functionalization Step vs. N-H 7-Azaindole-3-Boronic Acid Pinacol Ester (CAS 945256-29-1)
The target compound bears a pre-installed N-methyl group, whereas the closest structural analog—3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 945256-29-1)—carries a free N-H. In kinase inhibitor programs, the N-H must be alkylated after Suzuki coupling to achieve the N-methyl-7-azaindole motif found in crystallographically validated inhibitors such as N12 (KDM5A inhibitor, PDB 5IVV) [1]. Post-coupling N-methylation introduces an additional synthetic step, risks chemoselectivity issues at the pyridine nitrogen, and typically requires optimization of base/solvent/electrophile conditions that vary with the coupled aryl group. The target compound delivers the biologically validated N-methyl-7-azaindole directly after coupling, collapsing two steps into one [2].
| Evidence Dimension | Number of synthetic steps to N-methyl-3-aryl-7-azaindole |
|---|---|
| Target Compound Data | 1 step (Suzuki coupling only) |
| Comparator Or Baseline | CAS 945256-29-1 (N-H analog): 2 steps (Suzuki coupling + N-methylation) |
| Quantified Difference | 1 synthetic step eliminated; reduction in optimization burden and potential side-product formation (no quantitative step-yield comparison available for the same substrate pair) |
| Conditions | General medicinal chemistry workflow for constructing kinase-targeted 7-azaindole libraries |
Why This Matters
Procurement of the pre-methylated building block directly reduces synthetic step count and eliminates the need for post-coupling alkylation optimization, accelerating SAR cycle time in kinase inhibitor programs.
- [1] RCSB PDB. Structure 5IVV: Linked KDM5A Jmj Domain Bound to the Inhibitor N12 [3-((1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)isonicotinic acid]. Deposited 2016-03-21. Resolution: 1.85 Å. View Source
- [2] Molaid. Compound Record MS_605206: 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Patent reference CN110452243B (EGFR mutant-selective inhibitors). View Source
